Increased Lipophilicity (LogP) versus 2-Bromo-6-(hydroxymethyl)phenol and 2-Bromophenol
2-Bromo-6-(hydroxy(phenyl)methyl)phenol exhibits a substantially higher computed lipophilicity (XLogP3 = 3.8) compared to the simpler bromophenol analog 2-bromo-6-(hydroxymethyl)phenol (XLogP3 = 1.5) and the parent bromophenol 2-bromophenol (XLogP3 = 2.2) [1][2]. This ~2.3 LogP unit increase relative to the hydroxymethyl derivative indicates a more than 200-fold greater partition coefficient, a parameter critical for membrane permeability and biological distribution in early-stage drug discovery.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Bromo-6-(hydroxymethyl)phenol: 1.5; 2-Bromophenol: 2.2 |
| Quantified Difference | +2.3 LogP units vs. hydroxymethyl analog; +1.6 vs. 2-bromophenol |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem) |
Why This Matters
Higher LogP correlates with improved passive diffusion across lipid bilayers, a key consideration for selecting starting points in medicinal chemistry programs.
- [1] PubChem. (2025). 2-Bromo-6-[(2-hydroxyphenyl)methyl]phenol: XLogP3-AA. View Source
- [2] PubChem. (2025). 2-Bromophenol: XLogP3. View Source
